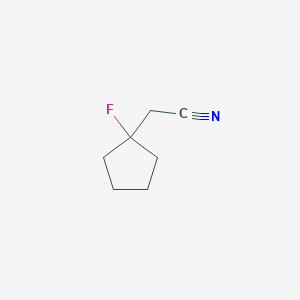

2-(1-Fluorocyclopentyl)acetonitrile

Description

2-(1-Fluorocyclopentyl)acetonitrile is a fluorinated nitrile compound characterized by a cyclopentane ring substituted with a fluorine atom at the 1-position and an acetonitrile group at the adjacent carbon. Its molecular formula is C₇H₁₀FN, with a molecular weight of 127.16 g/mol (calculated). The fluorine atom introduces significant electronic effects due to its electronegativity, while the cyclopentyl ring contributes to steric bulk. This compound is of interest in pharmaceutical and agrochemical research, where fluorinated nitriles serve as intermediates in synthesizing bioactive molecules.

Properties

Molecular Formula |

C7H10FN |

|---|---|

Molecular Weight |

127.16 g/mol |

IUPAC Name |

2-(1-fluorocyclopentyl)acetonitrile |

InChI |

InChI=1S/C7H10FN/c8-7(5-6-9)3-1-2-4-7/h1-5H2 |

InChI Key |

PALHYCCSZBZKLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CC#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Fluorocyclopentyl)acetonitrile typically involves the reaction of cyclopentyl derivatives with fluorinating agents and subsequent introduction of the acetonitrile group. One common method includes the fluorination of cyclopentyl bromide using a fluorinating agent such as silver fluoride (AgF) or potassium fluoride (KF) in an aprotic solvent like acetonitrile. The resulting 1-fluorocyclopentane is then subjected to a nucleophilic substitution reaction with cyanide ion (CN-) to form 2-(1-Fluorocyclopentyl)acetonitrile .

Industrial Production Methods

Industrial production of 2-(1-Fluorocyclopentyl)acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluorocyclopentyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison based on structural and functional similarities:

2-(1-Aminocyclopentyl)acetonitrile (CAS: 753023-64-2)

2,5-Difluorophenylacetonitrile (CAS: 69584-87-8)

Structural and Electronic Properties

Table 1: Molecular Properties of Selected Nitriles

Reactivity and Electronic Effects

- Fluorine vs. In contrast, the amino group in 2-(1-Aminocyclopentyl)acetonitrile donates electrons, raising the Highest Occupied Molecular Orbital (HOMO) energy and increasing nucleophilic character. HOMO-LUMO Implications: DFT studies on structurally related nitriles (e.g., coumarin derivatives) demonstrate that electron-withdrawing substituents localize electron density on the nitrile group, altering reactivity in cycloaddition or hydrolysis reactions .

- Cyclopentyl vs. Phenyl Rings: The cyclopentyl ring in 2-(1-Fluorocyclopentyl)acetonitrile introduces non-planar geometry and steric hindrance, which may slow reaction kinetics compared to the planar aromatic system in 2,5-difluorophenylacetonitrile .

Research Findings and Limitations

- DFT Insights: Quantum chemical analyses of nitrile derivatives reveal that substituents directly modulate electronic properties. For example, non-planar cyclopentyl systems exhibit delocalized HOMO-LUMO distributions, while aromatic systems show localized electron density .

- Data Gaps: Direct experimental data on 2-(1-Fluorocyclopentyl)acetonitrile’s spectroscopic or thermodynamic properties are scarce. Comparisons rely on extrapolations from analogs like 2,5-difluorophenylacetonitrile and amino-substituted nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.